

An In-depth Technical Guide to the Synthesis of Methyl 10-Methylundecanoate

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Compound of Interest

Compound Name: Methyl 10-methylundecanoate

Cat. No.: B1593813

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **methyl 10-methylundecanoate**, a saturated fatty acid ester with potential applications in various fields of chemical and pharmaceutical research. This document outlines plausible synthetic pathways, provides detailed experimental protocols, and presents quantitative data where available. The synthesis is primarily discussed as a two-stage process: the formation of the precursor, 10-methylundecanoic acid, followed by its esterification. Methodologies such as hydroformylation followed by hydrogenation, and Fischer esterification are detailed. This guide is intended to be a valuable resource for chemists and researchers involved in the synthesis of novel organic compounds.

Introduction

Methyl 10-methylundecanoate (CAS 5129-56-6) is a branched-chain fatty acid methyl ester. [1] The synthesis of such branched-chain fatty acids and their esters is of interest for their unique physical and biological properties, which can differ significantly from their linear counterparts. This guide details the chemical synthesis of **methyl 10-methylundecanoate**, focusing on practical and accessible laboratory methods.

Synthesis Pathways

The synthesis of **methyl 10-methylundecanoate** can be logically approached in two main stages:

- Stage 1: Synthesis of 10-Methylundecanoic Acid. This is the key step involving the formation of the carbon skeleton.
- Stage 2: Esterification of 10-Methylundecanoic Acid. A standard esterification reaction to yield the final product.

A plausible and efficient route for the synthesis of the precursor acid involves the hydroformylation of a readily available starting material, methyl 10-undecenoate, followed by hydrogenation of the resulting aldehyde to the saturated branched-chain ester.



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Caption: Overall synthesis pathway for **methyl 10-methylundecanoate**.

Experimental Protocols

Stage 1: Synthesis of 10-Methylundecanoic Acid via Hydroformylation and Hydrogenation

This process begins with the hydroformylation of methyl 10-undecenoate to produce methyl 11-oxoundecanoate, which is then hydrogenated to **methyl 10-methylundecanoate**.

Saponification can then yield the desired carboxylic acid.

3.1.1. Step 1: Hydroformylation of Methyl 10-undecenoate

Hydroformylation introduces a formyl group (-CHO) across the terminal double bond of methyl 10-undecenoate.^{[2][3][4]}

- Materials and Reagents:
 - Methyl 10-undecenoate

- Rhodium-based catalyst (e.g., $\text{Rh}(\text{acac})(\text{CO})_2$)
- Phosphine ligand (e.g., SulfoXantphos)
- Solvent (e.g., 1-butanol/water biphasic system)
- Syngas (CO/H_2 , typically 1:1 ratio)
- Reaction Setup:
 - In a high-pressure reactor, charge the rhodium catalyst and the phosphine ligand.
 - Add the solvent system (e.g., a 1:1 weight ratio of water to 1-butanol).
 - Add methyl 10-undecenoate.
 - Seal the reactor and purge with nitrogen, followed by syngas.
 - Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
 - Heat the mixture to the reaction temperature (e.g., 140°C) with vigorous stirring.
- Work-up:
 - After the reaction is complete, cool the reactor to room temperature and vent the excess gas.
 - The biphasic system allows for the separation of the aqueous catalyst phase from the organic product phase.
 - The organic phase, containing methyl 11-oxoundecanoate, is separated for the next step.

3.1.2. Step 2: Hydrogenation of Methyl 11-oxoundecanoate

The aldehyde intermediate is then hydrogenated to the corresponding saturated branched-chain ester.

- Materials and Reagents:

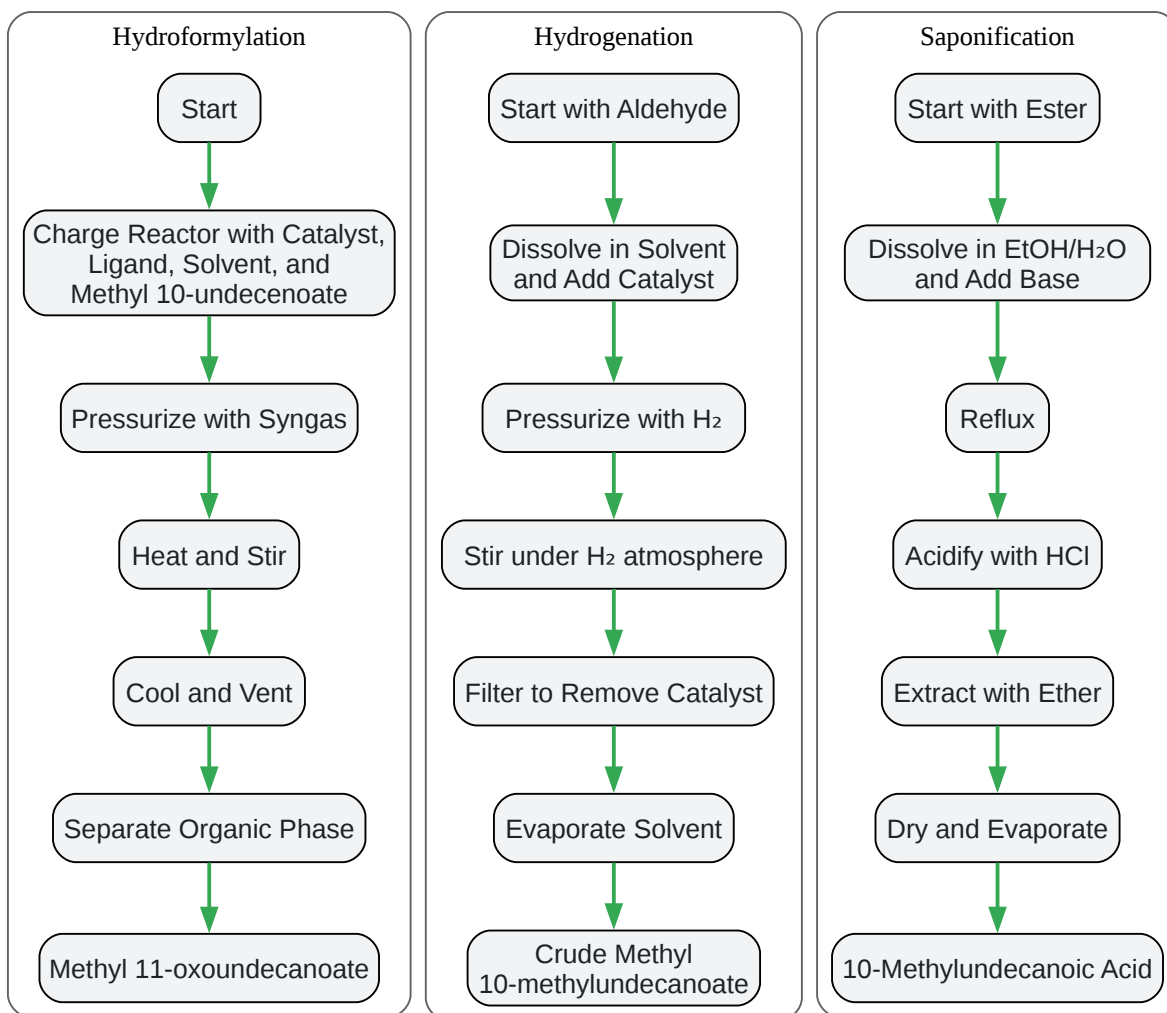
- Methyl 11-oxoundecanoate (from the previous step)
- Hydrogenation catalyst (e.g., Palladium on carbon, 5% Pd/C)
- Solvent (e.g., ethanol or ethyl acetate)
- Hydrogen gas
- Reaction Setup:
 - In a hydrogenation vessel, dissolve the crude methyl 11-oxoundecanoate in a suitable solvent.
 - Add the Pd/C catalyst.
 - Seal the vessel and purge with hydrogen gas.
 - Pressurize the vessel with hydrogen to a suitable pressure (e.g., 3-5 bar).
 - Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
- Work-up:
 - Carefully vent the excess hydrogen and purge the vessel with nitrogen.
 - Filter the reaction mixture through a pad of celite to remove the catalyst.
 - Evaporate the solvent under reduced pressure to yield crude **methyl 10-methylundecanoate**.

3.1.3. Step 3: Saponification to 10-Methylundecanoic Acid

The resulting ester is hydrolyzed to the carboxylic acid.

- Materials and Reagents:
 - Crude **methyl 10-methylundecanoate**

- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Ethanol/water mixture
- Hydrochloric acid (HCl), concentrated
- Reaction Setup:
 - Dissolve the crude ester in a mixture of ethanol and water.
 - Add a stoichiometric excess of KOH or NaOH.
 - Reflux the mixture for 2-4 hours.
- Work-up:
 - Cool the reaction mixture and remove the ethanol under reduced pressure.
 - Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
 - Acidify the aqueous layer with concentrated HCl until a pH of 1-2 is reached, leading to the precipitation of the carboxylic acid.
 - Extract the carboxylic acid with diethyl ether.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 10-methylundecanoic acid.



Start with 10-Methylundecanoic Acid

Dissolve in Methanol
and Add H_2SO_4

Reflux for 2-6 hours

Remove Excess Methanol

Dissolve in Ether and Wash

Dry and Evaporate Solvent

Purify by Distillation
or Chromatography

Methyl 10-methylundecanoate

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References

- 1. Undecanoic acid, 10-methyl-, methyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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